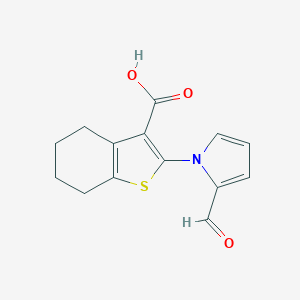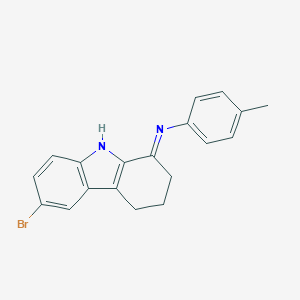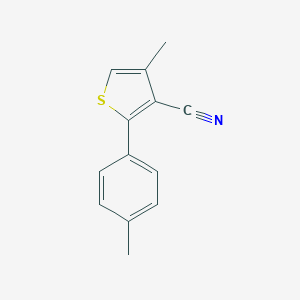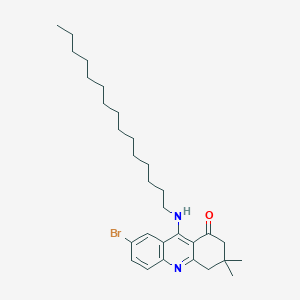![molecular formula C22H21ClN2O B421556 (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B421556.png)
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as indole derivatives.
Introduction of the Pyrazino Group: The pyrazino group is introduced through a condensation reaction with suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols.
科学研究应用
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone has several scientific research applications:
Organic Electronics: The compound’s good hole-transport ability makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry:
Photochemical Studies: The compound’s photochemical stability makes it an excellent candidate for studies involving light-induced reactions and processes.
作用机制
The mechanism of action of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with various molecular targets. In organic electronics, it functions as a hole-transport material, facilitating the movement of positive charges through the device. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other proteins.
相似化合物的比较
Similar Compounds
Indolo[3,2,1-jk]carbazole: Shares a similar core structure but lacks the pyrazino and chlorobenzoyl groups.
9H-Carbazole: A simpler carbazole derivative without additional functional groups.
Azaindolo[3,2,1-jk]carbazole: Contains a nitrogen atom in the indole ring, offering different electronic properties.
Uniqueness
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is unique due to the combination of its carbazole core with the pyrazino and chlorobenzoyl groups. This combination imparts distinct electronic and photochemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
属性
分子式 |
C22H21ClN2O |
|---|---|
分子量 |
364.9g/mol |
IUPAC 名称 |
(2-chlorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone |
InChI |
InChI=1S/C22H21ClN2O/c1-14-9-10-19-17(13-14)15-6-4-8-20-21(15)24(19)11-12-25(20)22(26)16-5-2-3-7-18(16)23/h2-3,5,7,9-10,13,20H,4,6,8,11-12H2,1H3 |
InChI 键 |
GZPQXFOTRMOWQP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl |
规范 SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] benzoate](/img/structure/B421473.png)
![3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B421474.png)

![4-chloro-N-(2-{3-[(diethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide](/img/structure/B421480.png)
![6,7-dihydroquinazolino[3,2-a][1]benzazepin-13(5H)-one](/img/structure/B421481.png)
![1-(4-Bromophenyl)-2-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-ethanone oxime](/img/structure/B421482.png)

![10-(3-chloropropyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B421488.png)
![2-Tetradecyl-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-imine](/img/structure/B421489.png)
![2,5-bis[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]benzene-1,4-diol](/img/structure/B421491.png)

![2-ethyl-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide](/img/structure/B421495.png)
![6,18-Dicyclohexyl-2,14-diazaheptacyclo[12.10.1.12,9.03,8.015,20.021,25.013,26]hexacosa-3(8),4,6,9(26),15(20),16,18,21(25)-octaene](/img/structure/B421496.png)

